molecular formula C13H13N3O4 B2623785 2-[3-(4-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide CAS No. 303986-63-2

2-[3-(4-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide

Cat. No.: B2623785
CAS No.: 303986-63-2
M. Wt: 275.264
InChI Key: LMYIUMYVEPZSIH-UHFFFAOYSA-N
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Description

2-[3-(4-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a 4-methylbenzyl group attached to a trioxoimidazolidinyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide typically involves multiple steps. One common method starts with the preparation of the trioxoimidazolidinyl ring, which is then functionalized with a 4-methylbenzyl group. The final step involves the introduction of the acetamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[3-(4-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-(4-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(4-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile: Similar in structure but with a nitrile group instead of an acetamide group.

    2-[3-(4-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate: Contains an acetate group instead of an acetamide group.

Uniqueness

2-[3-(4-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-[(4-methylphenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-8-2-4-9(5-3-8)6-15-11(18)12(19)16(13(15)20)7-10(14)17/h2-5H,6-7H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYIUMYVEPZSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665840
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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